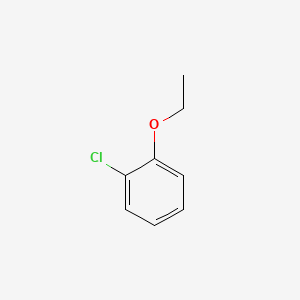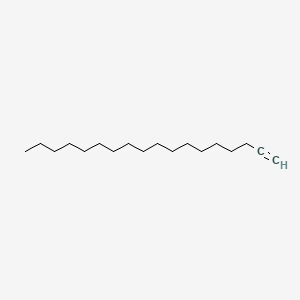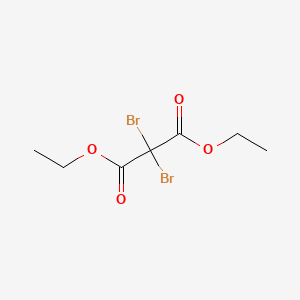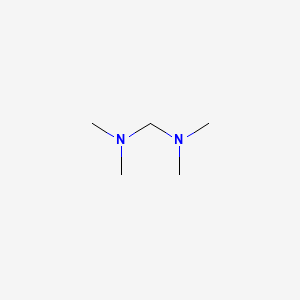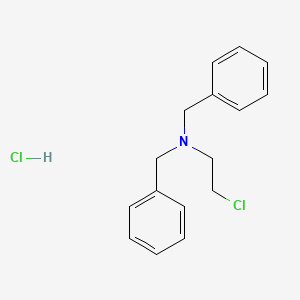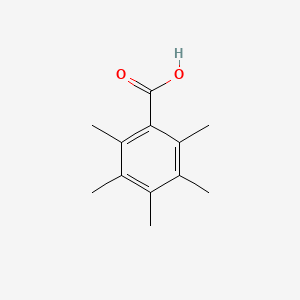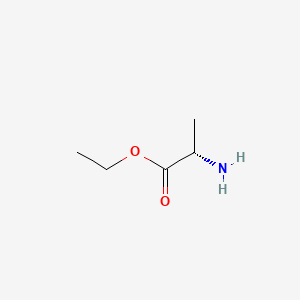
1,2-Diiodobenzene
描述
1,2-Diiodobenzene is a chemical compound with the empirical formula C6H4I2. It is a clear yellow to brownish liquid . It is used in the Suzuki reaction and in the synthesis of purino [8,9-f] phenanthridines .
Synthesis Analysis
1,2-Diiodobenzene can be synthesized through various methods . One method involves the photolysis of 1,2-diiodobenzene in cyclohexane, furan, benzene, and benzene containing tetraphenylcyclopentadienone .Molecular Structure Analysis
The molecular structure of 1,2-Diiodobenzene consists of a benzene ring with two iodine atoms attached at the 1 and 2 positions . The molecular weight is 329.90 g/mol .Chemical Reactions Analysis
1,2-Diiodobenzene is useful for Suzuki reaction . It has been used in the preparation of purino [8,9-f] phenanthridines . It also acts as a precursor for the synthesis of active pharmaceutical ingredients intermediate .Physical And Chemical Properties Analysis
1,2-Diiodobenzene is a clear yellow to brownish liquid . It has a density of 2.524 g/mL at 25 °C, a boiling point of 152 °C at 15 mmHg, and a refractive index (n20/D) of 1.718 (lit.) .安全和危害
1,2-Diiodobenzene is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
未来方向
While specific future directions for 1,2-Diiodobenzene are not detailed in the search results, its use in the synthesis of purino [8,9-f] phenanthridines and as a precursor for the synthesis of active pharmaceutical ingredients intermediate suggest potential applications in pharmaceutical research and development.
属性
IUPAC Name |
1,2-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOLNFYSRZVALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060648 | |
| Record name | Benzene, 1,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
| Record name | 1,2-Diiodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7904 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00593 [mmHg] | |
| Record name | 1,2-Diiodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7904 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Diiodobenzene | |
CAS RN |
615-42-9 | |
| Record name | 1,2-Diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIIODOBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-diiodobenzene?
A1: 1,2-Diiodobenzene has the molecular formula C6H4I2 and a molecular weight of 329.92 g/mol.
Q2: Are there any notable spectroscopic characteristics of 1,2-diiodobenzene?
A2: Yes, the vibrational spectra of 1,2-diiodobenzene have been studied, providing insights into its molecular structure and packing in the crystalline state. []
Q3: Can 1,2-diiodobenzene be used as a catalyst in organic synthesis?
A3: Yes, 1,2-diiodobenzene has been shown to be an efficient catalyst precursor for intermolecular C-H amination of arenes. This method allows for the synthesis of various aniline derivatives, demonstrating the potential of 1,2-diiodobenzene in facilitating C-N bond formation reactions. []
Q4: What is the role of the μ-oxo-bridged conformation in 1,2-diiodobenzene's catalytic activity?
A4: Research suggests that the high reactivity of the bisiodine(III) catalyst derived from 1,2-diiodobenzene is attributed to its strained μ-oxo-bridged conformation. This unique structural feature plays a key role in promoting efficient C-N coupling reactions. []
Q5: Are there other examples of 1,2-diiodobenzene acting as a precursor for catalytically active species?
A5: Yes, in the context of a triple-aldol cascade reaction, 1,2-diiodobenzene was found to enhance the formation of the desired 3,5,7-trisilyloxy aldehydes. It is proposed that 1,2-diiodobenzene interacts with (TMS)3SiNTf2 to generate a more reactive catalytic species, facilitating the multi-step aldol process. []
Q6: Can 1,2-diiodobenzene be used to synthesize complex organic molecules?
A6: Yes, researchers have utilized 1,2-diiodobenzene in the synthesis of several complex molecules. For example, it has been employed in the preparation of tetradecaphenyl-p-terphenyl, a molecule with a highly strained core aromatic ring. [] Additionally, 1,2-diiodobenzene has been used as a starting material for synthesizing telluranthrenes, demonstrating its versatility in constructing organometallic compounds. []
Q7: How does 1,2-diiodobenzene participate in the formation of benzyne?
A7: 1,2-Diiodobenzene acts as a photochemical precursor to benzyne. Upon photolysis in solution, 1,2-diiodobenzene generates benzyne, a highly reactive intermediate widely utilized in organic synthesis. [, ]
Q8: What happens to 1,2-diiodobenzene at high temperatures?
A8: At elevated temperatures, 1,2-diiodobenzene can be utilized in Sonogashira coupling reactions, demonstrating its ability to withstand such conditions. For instance, it has been reacted with phenylacetylene at high temperatures as part of a synthetic route towards tetradecaphenyl-p-terphenyl. []
Q9: Are there specific considerations regarding the stability of 1,2-diiodobenzene in different reaction conditions?
A9: Yes, certain reaction conditions require careful consideration regarding the stability of 1,2-diiodobenzene. For example, during attempts to synthesize tetradecaphenyl-o-terphenyl at very high temperatures, it was observed that the yield of desired products decreased, potentially due to the decomposition of 1,2-diiodobenzene and other starting materials under such extreme conditions. []
Q10: Does 1,2-diiodobenzene exhibit any interesting photochemical behavior?
A10: Yes, 1,2-diiodobenzene undergoes photodissociation in the visible light region, producing [C6H4]+• ions. These ions further photodissociate to form [C4H2]+•. This photochemical reactivity provides valuable insights into the structure and reactivity of these ionic species. []
Q11: Can 1,2-diiodobenzene engage in halogen bonding interactions?
A11: Yes, 1,2-diiodobenzene can function as a halogen bond donor. This property has been explored in the context of cocrystallization studies with urotropine, where halogen bonding interactions contribute to the formation of new solid-state materials with distinct properties. []
Q12: Are there examples of specific halogen bond acceptors interacting with 1,2-diiodobenzene?
A12: Yes, research has shown that chloride anions can act as tetradentate halogen bond acceptors with 1,2-diiodobenzene. This interaction leads to the formation of a distorted square-pyramidal geometry around the chloride anion, highlighting the ability of 1,2-diiodobenzene to participate in halogen bonding interactions that influence molecular arrangements. []
Q13: Have computational methods been applied to study 1,2-diiodobenzene?
A13: Yes, computational chemistry has played a role in understanding the behavior of 1,2-diiodobenzene. For instance, MNDO calculations have been employed to investigate the relative stabilities of different isomers of [C6H4]+• ions generated from precursors like 1,2-diiodobenzene. These calculations provide valuable information about the energetics and potential rearrangements of these reactive species. []
Q14: How have computational studies contributed to understanding the structural features of compounds derived from 1,2-diiodobenzene?
A14: Computational methods, particularly DFT calculations, have been instrumental in analyzing the structural features of molecules derived from 1,2-diiodobenzene. Notably, these calculations have provided insights into the strain energy and conformation of tetradecaphenyl-p-terphenyl, a compound synthesized using 1,2-diiodobenzene as a building block. []
Q15: Are there examples of using computational methods to investigate the mechanism of reactions involving 1,2-diiodobenzene?
A15: Yes, DFT calculations have been employed to investigate the mechanism of thermal reactivity in ferrocenyl-substituted enediynes, which are synthesized using 1,2-diiodobenzene. These calculations have provided valuable insights into the effect of oxidation on the cyclization process, highlighting the role of computational methods in understanding complex reaction pathways. []
Q16: Does 1,2-diiodobenzene find applications beyond traditional organic synthesis?
A16: Yes, 1,2-diiodobenzene has shown promise in the development of novel materials. One example is its use in the synthesis of a 1,2-phenylene-incorporated smallest expanded calix[4]pyrrole, which functions as a fluorescent host for fluoride ions, showcasing its potential in supramolecular chemistry and sensor development. []
Q17: Are there applications of 1,2-diiodobenzene in the development of organometallic compounds and materials?
A17: Yes, 1,2-diiodobenzene has been employed as a starting material for the synthesis of tinorganic compounds. This involves photochemically induced oxidative addition reactions, highlighting the utility of 1,2-diiodobenzene in accessing diverse organometallic species with potential applications in various fields. []
Q18: How does the structure of 1,2-diiodobenzene relate to its use in crystal engineering?
A18: The structure of 1,2-diiodobenzene, particularly the presence of two iodine atoms, enables its participation in halogen bonding interactions. This characteristic makes it valuable for crystal engineering, as demonstrated by its cocrystallization with urotropine to create new materials with tailored properties. []
Q19: Can 1,2-diiodobenzene be used to synthesize chiral phosphine ligands?
A19: Yes, 1,2-diiodobenzene serves as a key starting material in the stereoselective synthesis of o-bromo (or iodo)aryl P-chirogenic phosphines. This method, based on aryne chemistry, highlights the versatility of 1,2-diiodobenzene in constructing important ligands for asymmetric catalysis. []
Q20: Are there any alternatives to 1,2-diiodobenzene for specific applications?
A20: Yes, the choice of alternatives depends on the specific application. For instance, in the synthesis of ferrocenyl-substituted enediynes, 1,2-diiodocyclohexene can be used as a substitute for 1,2-diiodobenzene, resulting in structurally different but functionally similar enediyne compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



